molecular formula C18H15NO2 B7889423 3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one

3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B7889423
M. Wt: 277.3 g/mol
InChI Key: XVZDDRYMDQYUFQ-UHFFFAOYSA-N
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Description

3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that features both indole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the benzofuran ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
  • 3-(2,3-dimethyl-1H-indol-1-yl)propan-1-amine
  • (2,3-Dimethyl-1H-indol-1-yl)acetic acid

Uniqueness

3-(2,3-dimethyl-1H-indol-1-yl)-1,3-dihydro-2-benzofuran-1-one is unique due to its combined indole and benzofuran structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,3-dimethylindol-1-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-12(2)19(16-10-6-5-7-13(11)16)17-14-8-3-4-9-15(14)18(20)21-17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZDDRYMDQYUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C3C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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